4-(Pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
This would involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis of Antibacterial Agents
- 4-(Pyridin-2-yl)-1H-pyrazol-5-amine has been used in the development of novel antibacterial agents. For instance, it played a key role in the synthesis of a new oxazolidinone antibacterial candidate, highlighting its importance in the creation of new antibiotics (Yang et al., 2014).
Material in Chemical Synthesis
- This compound is used as a material in various chemical syntheses. It has been involved in the synthesis of N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide, demonstrating its versatility in the formation of complex chemical structures (Zhang et al., 2006).
Production of Pyrazolo[3,4-b]pyridine Derivatives
- It is instrumental in the production of fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives. These derivatives are generated through a one-pot four-component reaction, showcasing the compound's utility in facilitating complex chemical reactions (Shaabani et al., 2009).
Design of Energetic Materials
- In the field of materials science, particularly in the design of energetic materials, 4-(Pyridin-2-yl)-1H-pyrazol-5-amine contributes to the design and investigation of bridged pyridine-based energetic derivatives. These studies include exploring their thermal stabilities and detonation properties (Zhai et al., 2019).
Inhibitor Development for Epigenetic Modifiers
- This compound is crucial in the development of inhibitors targeting epigenetic modifiers such as histone lysine demethylases. It forms part of the backbone structure in the development of such inhibitors, indicating its relevance in therapeutic research (Bavetsias et al., 2016).
Structural and Fluorescent Studies
- Its derivatives have been studied for their structural and fluorescent properties. For example, research into the ZnCl2 complex of 3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine revealed interesting phase behavior and fluorescent properties, indicating potential applications in material sciences (Hiscock et al., 2019).
Photoreactive Studies
- It has been involved in studies of photoinduced tautomerization in pyrazolylpyridines. These studies offer insights into the photoreactive properties of such compounds, which could have implications in photochemistry and photophysics (Vetokhina et al., 2012).
Safety And Hazards
This would involve a review of the compound’s safety profile, including its toxicity, environmental impact, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or modifications of the compound that could enhance its properties or utility.
properties
IUPAC Name |
4-pyridin-2-yl-1H-pyrazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4/c9-8-6(5-11-12-8)7-3-1-2-4-10-7/h1-5H,(H3,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGIZENYGUOWMQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(NN=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701297899 | |
Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyridin-2-yl)-1H-pyrazol-5-amine | |
CAS RN |
493038-87-2 | |
Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=493038-87-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Pyridinyl)-1H-pyrazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701297899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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